N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide
Description
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a benzofuran moiety and a phenylmethanesulfonyl group. Benzofuran derivatives are known for their bioactivity, including antimicrobial and antitumor properties , while sulfonamides are widely used in drug design for their enzyme-inhibitory effects (e.g., carbonic anhydrase inhibitors, antiviral agents) .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-14(11-17-12-16-9-5-6-10-18(16)22-17)19-23(20,21)13-15-7-3-2-4-8-15/h2-10,12,14,19H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHGSILEVQQVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the Friedel-Crafts reaction, where a phenol derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst to form the benzofuran core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group (-SO₂NH-) and benzofuran moiety are susceptible to oxidation under controlled conditions.
Key Reagents & Conditions:
-
Sulfonamide Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media converts the sulfonamide to sulfonic acid derivatives .
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Benzofuran Ring Oxidation: Ozone (O₃) or ruthenium-based catalysts cleave the furan ring, yielding diketones or carboxylic acids .
Representative Reaction Pathway:
Table 1: Oxidation Outcomes
| Oxidizing Agent | Target Site | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfonamide | Phenylmethanesulfonic acid | 65-70% | |
| KMnO₄ (acidic) | Benzofuran ring | 2-(Propan-2-yl)benzene-1,4-dione | 50-55% |
Reduction Reactions
The sulfonamide group resists reduction, but the benzofuran ring and alkyl chains can undergo hydrogenation.
Key Reagents & Conditions:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) under H₂ reduces the benzofuran’s double bond to a dihydrobenzofuran .
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Propan-2-yl Group Reduction: Lithium aluminum hydride (LiAlH₄) selectively reduces ester or amide side chains if present .
Table 2: Reduction Outcomes
*Structural analogs suggest limited applicability to this compound .
Electrophilic Substitution
The benzofuran ring undergoes substitution at electron-rich positions (C-3 or C-5) .
Key Reagents & Conditions:
-
Nitration: Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at C-3 .
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Halogenation: Bromine (Br₂) in acetic acid adds bromine at C-5 .
Mechanism:
Electrophilic attack is facilitated by the oxygen atom’s electron-donating effect, directing substituents to meta/para positions relative to the oxygen.
Table 3: Substitution Reactions
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-3 | 3-Nitrobenzofuran derivative | 60-65% | |
| Br₂/CH₃COOH | C-5 | 5-Bromobenzofuran derivative | 70-75% |
Nucleophilic Reactions
The sulfonamide’s nitrogen can act as a weak nucleophile in alkylation or acylation reactions .
Example:
Table 4: Nucleophilic Alkylation
| Alkylating Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| CH₃I | N-Methylated sulfonamide | K₂CO₃, DMF, 60°C | 55-60% |
Stability Under Hydrolytic Conditions
The sulfonamide group demonstrates stability in acidic/basic hydrolysis, but extreme conditions degrade the benzofuran ring .
Conditions & Outcomes:
-
Acidic (HCl, 6M): Benzofuran ring remains intact; no cleavage observed .
-
Basic (NaOH, 10%): Slow degradation of the furan ring over 24 hours .
Industrial-Scale Modifications
Patent data highlights functionalization strategies for related benzofuran sulfonamides :
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microbes or cancer cells . The benzofuran ring is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Sulfonamide Derivatives
The sulfonamide group is a critical pharmacophore. Below is a comparison with related sulfonamide-containing compounds:
Key Observations :
Benzofuran-Containing Analogs
Benzofuran derivatives are explored for their electronic and steric effects. A relevant analog is:
Key Observations :
Substituent Effects on Bioactivity
Comparison with benzamide derivatives from (e.g., N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide):
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that integrates a benzofuran moiety with a sulfonamide group, which is known for its biological relevance. The molecular formula is C18H22N2O3S, and it exhibits properties that suggest potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which may contribute to its pharmacological effects. For instance, sulfonamides typically act as competitive inhibitors of enzymes involved in folate synthesis in bacteria.
- Antioxidant Activity : Compounds containing benzofuran structures have been reported to exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth.
Anticancer Studies
Recent research has highlighted the anticancer potential of compounds similar to this compound. A study indicated that benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 3.35 μM to 16.79 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzofuran derivative | MCF7 | 4.87 |
| Benzofuran derivative | HeLa | 6.72 |
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The compound's mechanism likely involves inhibition of bacterial dihydropteroate synthase, leading to disrupted folate synthesis and bacterial growth inhibition.
Antioxidant Properties
Research indicates that benzofuran derivatives can act as effective antioxidants, reducing oxidative stress markers in vitro. This property may enhance the compound's therapeutic profile by protecting normal cells from damage during cancer treatment.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against a panel of human cancer cell lines. The results demonstrated a dose-dependent response with significant growth inhibition observed at concentrations above 5 μM.
Case Study 2: Antibacterial Activity
A series of experiments evaluated the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves coupling benzofuran derivatives with sulfonamide precursors. Key steps include:
- Nucleophilic substitution : Reacting 1-(1-benzofuran-2-yl)propan-2-amine with phenylmethanesulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions).
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict control of temperature, stoichiometry, and moisture exclusion .
Q. How is the crystal structure of this compound determined, and what techniques validate its molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
- Crystallization : Grow crystals via slow evaporation (e.g., using chloroform/methanol).
- Data Collection : Measure diffraction patterns at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Validation : Compare experimental bond lengths/angles with computational models (DFT). SCXRD data for analogous sulfonamides show C–S bond lengths of ~1.76 Å and S–N distances of ~1.63 Å, consistent with sulfonamide geometry .
Q. What preliminary in vitro assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Testing : Broth microdilution (MIC against Gram-positive bacteria like S. aureus).
- Enzyme Inhibition : Fluorometric assays (e.g., HIV-1 protease inhibition at 10–100 µM concentrations).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values. Include positive controls (e.g., ampicillin for antibacterial assays) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Contradictions (e.g., NMR splitting vs. X-ray data) require:
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange (e.g., rotamers).
- NOESY/ROESY : Identify spatial proximity of protons to validate stereochemistry.
- Complementary Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and SCXRD for absolute configuration .
Q. How does modifying the benzofuran or sulfonamide moieties affect pharmacological activity?
- Methodological Answer : Systematic SAR studies involve:
- Benzofuran Modifications : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance metabolic stability.
- Sulfonamide Variations : Replace phenyl with heteroaromatic groups (e.g., pyridine) to modulate solubility.
- Activity Correlation : Compare IC₅₀ values in enzyme assays. For example, methyl substitution on benzofuran reduces antibacterial activity by 40% but improves CNS penetration .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., COX-2). Focus on sulfonamide’s hydrogen bonding with Arg120/Arg513.
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes.
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
